

Introduction: The Strategic Role of Fluorine in Modern Drug Design

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Compound of Interest

Compound Name: **2,3-Difluoro-D-Phenylalanine**

Cat. No.: **B1588279**

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In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug design and optimization.^[1] Fluorinated amino acids, a specialized class of building blocks, are instrumental in this pursuit, offering a means to fine-tune the physicochemical and biological properties of peptides and small-molecule drugs. ^[2] Among these, **2,3-Difluoro-D-phenylalanine** stands out as a non-canonical amino acid of significant interest. Its unique substitution pattern on the aromatic ring introduces profound electronic and conformational effects, which can be leveraged by researchers to enhance metabolic stability, modulate binding affinity, and improve the overall pharmacokinetic profile of therapeutic candidates.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of **2,3-Difluoro-D-phenylalanine**, from its fundamental properties and structure to its synthesis, applications, and the mechanistic rationale behind its use in advanced therapeutic design.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of its application. The key identifiers and physicochemical data for **2,3-Difluoro-D-phenylalanine** are summarized below.

Property	Value	Source
CAS Number	266360-59-2	[3] [4]
Molecular Formula	C ₉ H ₉ F ₂ NO ₂	[3]
Molecular Weight	201.17 g/mol	[3]
Synonyms	(2R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid, H-D-Phe(2,3-F2)-OH	[3]
Purity	Typically ≥98%	[3]
Appearance	White to off-white powder (typical)	[5]
Storage	Store in a dry, sealed place	[3]

Chemical Structure and Stereochemical Significance

The structure of **2,3-Difluoro-D-phenylalanine** is defined by a phenylalanine backbone with two fluorine atoms substituted at the ortho and meta positions of the phenyl ring. The "D" designation refers to the stereochemistry at the alpha-carbon (α -carbon), which is crucial for its function in drug design.

Figure 1: Structure of 2,3-Difluoro-D-phenylalanine.

Stereochemistry (The 'D' Configuration): Natural proteins are constructed exclusively from L-amino acids.[\[6\]](#)[\[7\]](#) The incorporation of a D-amino acid, such as **2,3-Difluoro-D-phenylalanine**, into a peptide therapeutic is a deliberate strategy to confer resistance to enzymatic degradation.[\[6\]](#) Proteases, the enzymes that break down proteins, are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. This significantly increases the *in vivo* half-life of the peptide drug.

Fluorine Substitution: The two fluorine atoms exert a powerful influence on the molecule's properties:

- **Electronic Effects:** Fluorine is the most electronegative element, and its presence withdraws electron density from the aromatic ring. This alters the ring's quadrupole moment and can change its interaction with biological targets, such as moving from a favorable π - π stacking interaction to a potentially repulsive one, or enabling new polar interactions.
- **Conformational Constraint:** The steric bulk of the fluorine atoms can restrict the rotation of the phenyl ring, locking the side chain into a more defined conformation. This pre-organization can lead to higher binding affinity by reducing the entropic penalty upon binding to a receptor.
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Fluorine substitution can block sites of metabolic oxidation by Cytochrome P450 enzymes, a common pathway for drug degradation, thereby enhancing the molecule's stability and bioavailability.^[2]

General Synthesis Pathway: The Erlenmeyer-Plöchl Reaction

While various synthetic routes exist, a foundational and illustrative method for producing fluorinated phenylalanine analogs is the Erlenmeyer-Plöchl synthesis.^[8] This pathway involves the condensation of a substituted benzaldehyde with an N-acylglycine to form an azalactone, which is subsequently hydrolyzed to yield the target amino acid.

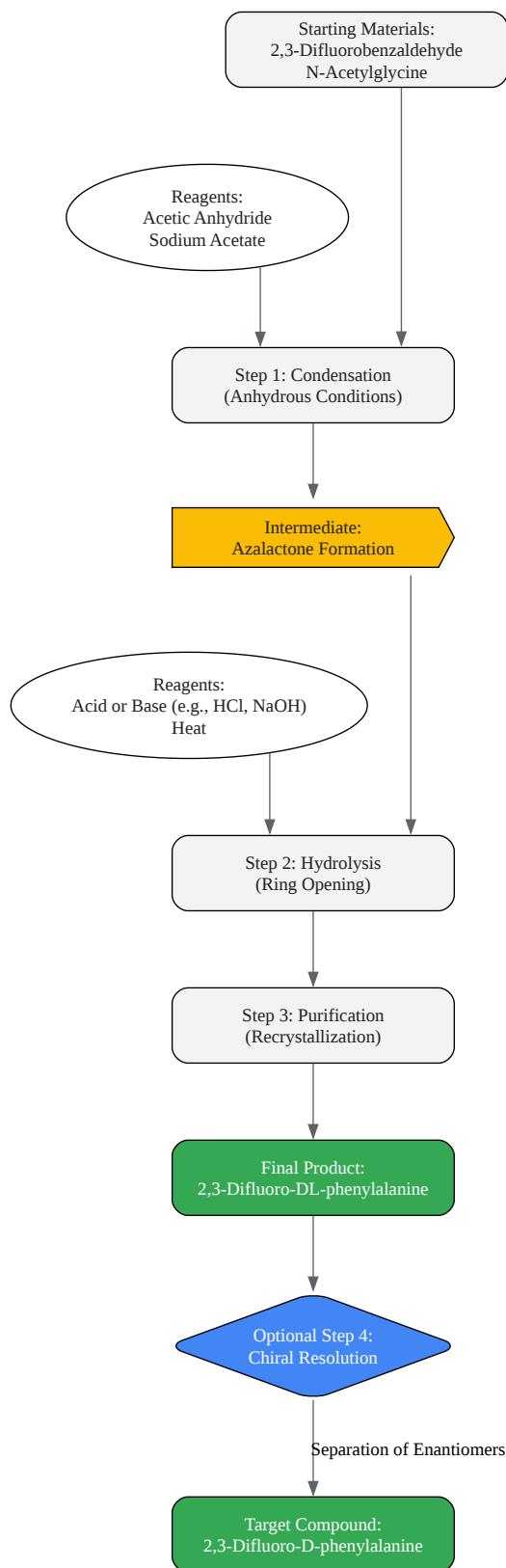
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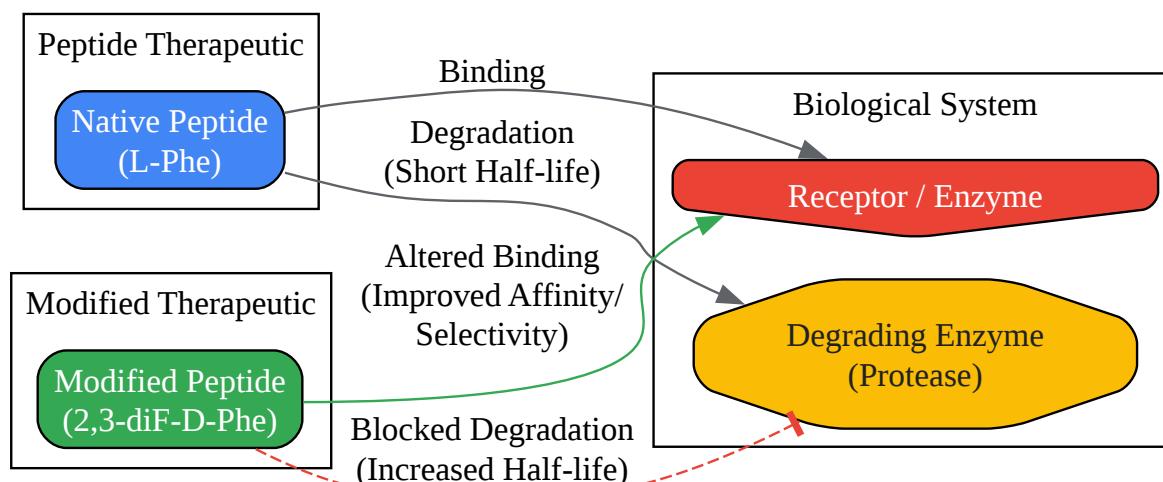
Figure 2: General workflow for the synthesis of **2,3-Difluoro-D-phenylalanine**.

Causality Behind Experimental Choices:

- Anhydrous Conditions (Step 1): The initial condensation reaction relies on acetic anhydride to act as both a solvent and a dehydrating agent. The presence of water would lead to premature hydrolysis of the anhydride and the azalactone intermediate, drastically reducing the yield.[8]
- Hydrolysis (Step 2): The stable azalactone ring must be opened to yield the amino acid. This is typically achieved under harsh conditions, such as refluxing with a strong acid or base, which provides the necessary energy to break the ester and amide bonds within the five-membered ring.[8]
- Chiral Resolution (Step 4): The Erlenmeyer-Plöchl synthesis produces a racemic mixture (a 50:50 mix of D- and L-enantiomers). To isolate the desired D-isomer, a chiral resolution step is required. This is often accomplished via enzymatic methods or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Applications in Drug Development and Medicinal Chemistry

The incorporation of **2,3-Difluoro-D-phenylalanine** is a strategic decision aimed at overcoming common challenges in drug development. Its utility stems from the predictable yet powerful effects of its unique structure.



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Figure 3: Conceptual impact of substituting a native L-Phe with 2,3-diF-D-Phe.

Key Applications:

- Enhancing Peptide Stability: As previously discussed, the D-configuration provides robust protection against proteolytic degradation, a primary hurdle for peptide-based drugs.
- Modulating Receptor Selectivity: The altered electronics and conformation of the difluorinated phenyl ring can change how a peptide interacts with its target receptor. This can be used to engineer selectivity, for instance, by strengthening binding to a desired receptor subtype while weakening interactions with off-target receptors, thereby reducing side effects.
- Probing Protein-Ligand Interactions: Researchers use fluorinated amino acids as probes in ^{19}F NMR spectroscopy.[2] Since fluorine is not naturally present in biological systems, the ^{19}F NMR signal is background-free. Incorporating **2,3-Difluoro-D-phenylalanine** allows scientists to monitor changes in the local environment of the amino acid upon binding to a protein, providing valuable insights into protein structure and dynamics.[2]
- Improving CNS Penetration: While not universally applicable, modifying a drug's lipophilicity by adding fluorine can sometimes enhance its ability to cross the blood-brain barrier, a critical step for developing treatments for neurological disorders.

Experimental Protocol: Incorporation into a Peptide via SPPS

The following is a generalized, self-validating protocol for the incorporation of Fmoc-D-Phe(2,3-F2)-OH (the standard protected form for solid-phase peptide synthesis) into a growing peptide chain.

Objective: To incorporate **2,3-Difluoro-D-phenylalanine** at a specific position in a target peptide sequence using automated Solid-Phase Peptide Synthesis (SPPS).

Materials:

- Rink Amide MBHA resin

- Fmoc-protected amino acids (including Fmoc-D-Phe(2,3-F2)-OH)
- Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (Dimethylformamide)
- Deprotection solution: 20% piperidine in DMF
- Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Methodology:

- Resin Preparation:
 - Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
 - Validation: Swelling is visually confirmed by an increase in resin bed volume.
- First Amino Acid Coupling:
 - Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 min).
 - Wash the resin thoroughly with DMF (5x).
 - Couple the first C-terminal Fmoc-protected amino acid using HBTU/DIPEA in DMF for 1-2 hours.
 - Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), recouple for another hour.
- Chain Elongation (Iterative Cycle):
 - Step 3a (Deprotection): Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).

- Step 3b (Washing): Wash the resin with DMF (5x) to remove residual piperidine.
- Step 3c (Coupling):
 - Pre-activate the next amino acid (e.g., Fmoc-D-Phe(2,3-F2)-OH) by dissolving it with HBTU and DIPEA in DMF for 2 minutes.
 - Add the activation mixture to the resin. Allow to react for 1-2 hours.
- Step 3d (Validation & Washing): Perform a Kaiser test to confirm complete coupling. Wash with DMF (3x).
- Repeat the cycle for each amino acid in the sequence.
- Final Deprotection:
 - Once the sequence is complete, perform a final Fmoc deprotection as described in Step 3a.
- Cleavage and Deprotection:
 - Wash the resin with DCM (dichloromethane) and dry under vacuum.
 - Add the cleavage cocktail to the resin and allow it to react for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
 - Validation: The cleavage efficiency is determined post-purification by comparing the actual yield to the theoretical yield based on initial resin loading.
- Purification and Analysis:
 - Precipitate the crude peptide in cold diethyl ether.
 - Purify the peptide using reverse-phase HPLC.
 - Confirm the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry).

- Validation: A single major peak in the HPLC chromatogram and a mass spectrum matching the calculated molecular weight (201.17 Da for the **2,3-Difluoro-D-phenylalanine** residue plus the rest of the peptide) confirms a successful synthesis.

Conclusion

2,3-Difluoro-D-phenylalanine is more than just another amino acid analog; it is a sophisticated tool for molecular engineering. Its value lies in the predictable and potent effects imparted by its unique stereochemistry and fluorine substitution pattern. By providing resistance to enzymatic degradation, modulating electronic interactions, and offering a means to probe biological systems, it empowers scientists to design more stable, selective, and effective therapeutic agents. As the demand for advanced biologics and targeted small molecules grows, the role of strategically designed building blocks like **2,3-Difluoro-D-phenylalanine** will undoubtedly continue to expand, pushing the boundaries of modern drug discovery.

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